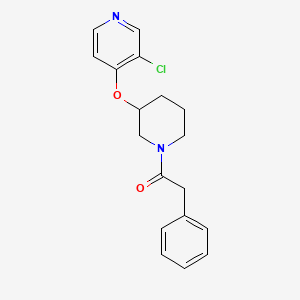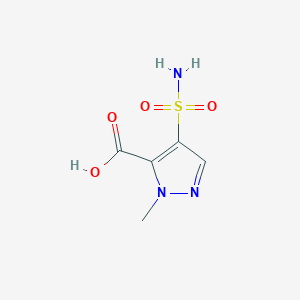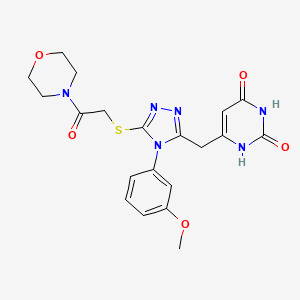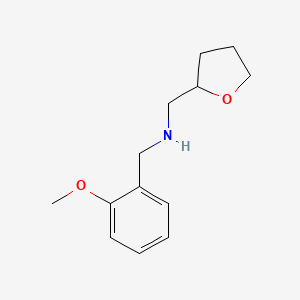
(2-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is an organic compound containing a benzyl group (a benzene ring attached to a CH2 group), a methoxy group (an oxygen atom bonded to a methyl group), a tetrahydrofuran ring (a five-membered ring containing four carbon atoms and one oxygen atom), and an amine group (a nitrogen atom bonded to hydrogen atoms and/or alkyl groups) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the benzyl and methoxy groups could potentially influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amine group might participate in acid-base reactions, while the benzyl and methoxy groups could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the functional groups present in the molecule .Scientific Research Applications
Palladium(II) and Platinum(II) Complexes
Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including derivatives related to (2-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, have been explored for their potential as anticancer compounds. These complexes have been synthesized and characterized, showing activity against various cancer cell lines, such as breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), comparable to cis-platin. The experimental results suggest square-planar geometries around the metallic center, highlighting the versatility of such structures in therapeutic research (Ghani & Mansour, 2011).
Antiproliferative Activity of Benzofuran Derivatives
Novel 3-arylaminobenzofuran derivatives, exhibiting a structure-activity relationship with methoxy groups, have been evaluated for their antiproliferative activity against cancer cells. The most promising compound in this series showed potent in vitro and in vivo antitumor activity, suggesting that modifications to the benzofuran skeleton, potentially related to (2-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, can yield significant anticancer agents. These compounds bind to the colchicine site of tubulin, induce apoptosis, and possess vascular disrupting properties, highlighting their therapeutic potential (Romagnoli et al., 2015).
Conjugation-Extended Tetrathiafulvalene Analogues
Research on conjugation-extended tetrathiafulvalene analogues, involving aromatic heterocyclic linking groups similar to the furan component in (2-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, has been conducted to investigate their electrochemical redox properties. These studies aim to evaluate the effect of linking groups on donating ability and stability of radical cations, contributing to the understanding of such compounds in electronic and photonic applications (Takahashi et al., 1993).
Synthesis and Biological Activity of Benzoxazine and Aminomethyl Derivatives
Benzoxazine and aminomethyl compounds derived from eugenol, which share structural motifs with (2-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, have been synthesized and evaluated for biological activity using the brine shrimp lethality test (BST). Some of these compounds showed significant toxicity in BST, indicating potential for further bioactivity studies. This research underscores the utility of structurally diverse compounds in discovering new bioactive agents (Rudyanto et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-13-7-3-2-5-11(13)9-14-10-12-6-4-8-16-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJJRYCDUQTLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

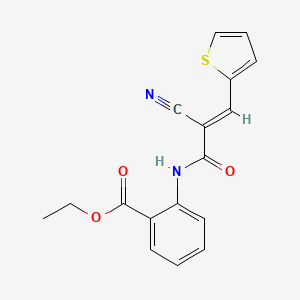
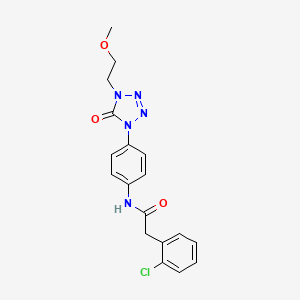
![5-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2932261.png)
![1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2932262.png)
![(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2932265.png)
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2932266.png)
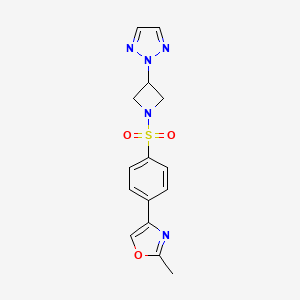
![Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2932268.png)
![2-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2932272.png)
![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2932273.png)
